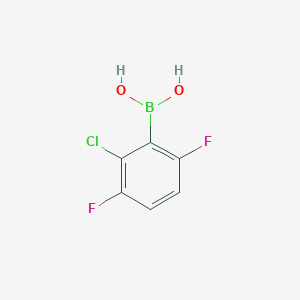

2-Chloro-3,6-difluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

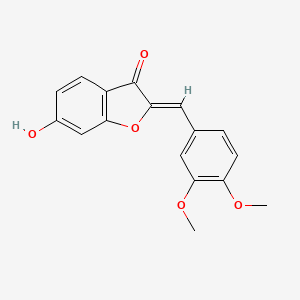

2-Chloro-3,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 2377608-42-7 . It has a molecular weight of 192.36 . It is a solid at room temperature and should be stored at 2-8°C .

Synthesis Analysis

While specific synthesis methods for 2-Chloro-3,6-difluorophenylboronic acid were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The InChI code for 2-Chloro-3,6-difluorophenylboronic acid is1S/C6H4BClF2O2/c8-6-4 (10)2-1-3 (9)5 (6)7 (11)12/h1-2,11-12H . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis

Boronic acids, such as 2-Chloro-3,6-difluorophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis

2-Chloro-3,6-difluorophenylboronic acid is a solid at room temperature . It has a molecular weight of 192.36 .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

2-Chloro-3,6-difluorophenylboronic acid plays a significant role in catalysis within organic synthesis, facilitating the formation of complex molecules through its involvement in cross-coupling reactions. A notable application includes its use in the synthesis of unsymmetrical diarylpalladium complexes, which are crucial intermediates in organic synthesis and pharmaceutical research. These complexes, derived from transmetallation reactions involving aryl(iodo)palladium(ii) complexes, demonstrate the utility of fluorinated phenylboronic acids in constructing fluorine-containing organic compounds, which are of great interest due to their pharmacological properties (Nishihara, Onodera, & Osakada, 2004).

Development of Fluorescence Probes

In the field of biochemistry and cellular biology, 2-Chloro-3,6-difluorophenylboronic acid contributes to the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are essential tools for understanding oxidative stress and its impact on biological systems. By providing selective and sensitive means for ROS detection, these compounds facilitate the study of cellular processes and the development of therapeutic strategies against diseases associated with oxidative damage (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Advanced Materials and Chemistry

2-Chloro-3,6-difluorophenylboronic acid is also instrumental in the creation of advanced materials and chemical processes. For instance, it is involved in the synthesis of bifunctional electrolyte additives for lithium-ion batteries, highlighting its role in enhancing energy storage technologies. Such additives improve battery performance by acting as redox shuttles for overcharge protection and facilitating the dissolution of LiF generated during battery operation, which is crucial for the longevity and efficiency of lithium-ion batteries (Chen & Amine, 2007).

Environmental and Analytical Chemistry

Furthermore, derivatives of 2-Chloro-3,6-difluorophenylboronic acid are utilized in environmental and analytical chemistry to detect and quantify harmful substances. The specificity and sensitivity of these compounds toward certain analytes make them valuable tools in monitoring environmental pollutants and ensuring public health safety. For example, they are used in the detection of chloropropanols in food products, showcasing their importance in food safety and quality control measures (Plantinga, Toorn, & Van Der Stegen, 1991).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-3,6-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 2-Chloro-3,6-difluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The 2-Chloro-3,6-difluorophenylboronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The ADME properties of 2-Chloro-3,6-difluorophenylboronic acid It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of 2-Chloro-3,6-difluorophenylboronic acid ’s action primarily involve the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3,6-difluorophenylboronic acid . For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s efficacy in the Suzuki–Miyaura coupling reaction may be influenced by the presence of other reagents and the specific conditions under which the reaction is carried out .

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-chloro-3,6-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCWJUSLUXZTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)

![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)